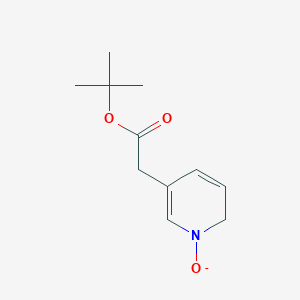
Solvent blue 132
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Blue 132: is a synthetic organic compound used primarily as a dye. It is known for its vivid blue color and is utilized in various industries, including printing inks, plastics, rubber, gasoline, oil, lubricants, wax, and candles . The compound is also referred to as Filamid Blue R or Transparent Blue RS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Solvent Blue 132 is synthesized through the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione and N-(4-aminophenyl)acetamide . The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The exact methods can vary depending on the manufacturer, but they generally follow the same basic principles as the laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: : Solvent Blue 132 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, potentially changing its color properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various reduced forms of the dye.
Applications De Recherche Scientifique
Solvent Blue 132 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the manufacturing of colored products such as plastics, inks, and lubricants .
Mécanisme D'action
The mechanism of action of Solvent Blue 132 involves its interaction with various molecular targets. The compound’s vivid color is due to its ability to absorb specific wavelengths of light, which is a result of its chemical structure. In biological systems, this compound can bind to certain proteins or cellular components, making it useful for staining and visualization purposes .
Comparaison Avec Des Composés Similaires
Solvent Blue 132 can be compared with other similar compounds, such as:
- Solvent Blue 38
- Solvent Blue 45
- Solvent Blue 63
Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct color properties and stability. It is particularly valued for its high heat resistance and light fastness, making it suitable for various industrial applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propriétés
Numéro CAS |
110157-96-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



